
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylpropane-1-sulfonamide
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Overview
Description
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylpropane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydrobenzofuran scaffold with a hydroxy group at the 4-position and a branched alkyl sulfonamide moiety.
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-methylpropane-1-sulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzofuran moiety combined with a sulfonamide group. Its molecular formula is C13H17N1O4S, and it has a molecular weight of approximately 293.35 g/mol. The presence of hydroxyl and sulfonamide functional groups contributes to its chemical reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds containing the tetrahydrobenzofuran structure exhibit various biological activities, including:
- Anti-inflammatory effects
- Analgesic properties
- Neuroprotective effects
These activities suggest potential therapeutic applications in treating conditions such as inflammation and neurodegenerative diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It could interact with receptors that mediate pain and inflammation.
- Nitric Oxide Synthase Activation : Similar compounds have shown effects on nitric oxide synthase, which plays a role in cardiovascular health.
Case Studies
- Heart Failure Model : A study involving a 4-hydroxy-furanyl-benzamide derivative demonstrated significant reductions in infarct area and left ventricular pressure (LVP) in ischemia-reperfusion injury models. The biological activity was linked to M2-muscarinic receptor activation and nitric oxide synthase involvement .
- Neuroprotective Effects : Research on tetrahydrobenzofuran derivatives has indicated protective effects against neuronal cell death in models of oxidative stress, suggesting that similar compounds may offer neuroprotection through antioxidant mechanisms.
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s comparison with analogs is inferred from structural motifs and functional groups observed in the evidence. Key comparisons include:
Sulfonamide Derivatives
The sulfonamide group is a common pharmacophore in medicinal chemistry. Patent Document 6 () describes N-[2-(3-phenylureido)phenyl]-benzenesulfonamide, which shares the sulfonamide backbone but lacks the tetrahydrobenzofuran core. This difference likely impacts bioavailability and target specificity. For example:
- Solubility : The branched 2-methylpropane-1-sulfonamide in the target compound may improve lipophilicity relative to linear sulfonamides.
Property | Target Compound | Patent 6 Compound |
---|---|---|
Core Structure | Tetrahydrobenzofuran | Phenylurea-substituted benzene |
Functional Groups | -OH, branched sulfonamide | -SO₂NH₂, phenylurea |
Predicted LogP* | ~2.1 (moderate lipophilicity) | ~3.5 (higher lipophilicity) |
*LogP values are estimated using fragment-based methods due to absence of experimental data.
Hydroxy-Substituted Heterocycles
The 4-hydroxy group on the tetrahydrobenzofuran ring parallels the hydroxylation patterns observed in hydroxychalcone derivatives (). For instance, 2,4-dihydroxy-4′-methyldihydrochalcone (3) features multiple hydroxyl groups that influence microbial transformation pathways. In the target compound, the single -OH group may limit metabolic degradation compared to polyhydroxylated chalcones, enhancing metabolic stability.
Tetrahydrobenzofuran Analogues
Compounds like 5 : 7 : 2′ : 4′-tetrahydroxyflavone () share fused oxygenated ring systems. However, flavones typically exhibit planar structures, whereas the tetrahydrobenzofuran in the target compound introduces a non-planar, partially saturated ring. This conformational difference could reduce π-π stacking interactions but improve membrane permeability.
Research Findings and Implications
- Synthetic Accessibility : The compound’s synthesis would require regioselective functionalization of the tetrahydrobenzofuran core, akin to methods used for hydroxyflavones (e.g., demethylation with hydriodic acid; ).
- Biological Relevance: Sulfonamides are known for antimicrobial and enzyme-inhibitory activity.
- Metabolic Fate: The hydroxy group may undergo glucuronidation or sulfation, as seen in hydroxychalcone biotransformation (), but the sulfonamide group could slow hepatic clearance compared to phenolic analogs.
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-10(2)8-19(16,17)14-9-13(15)6-3-4-12-11(13)5-7-18-12/h5,7,10,14-15H,3-4,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBVZQKOWQRCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1(CCCC2=C1C=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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